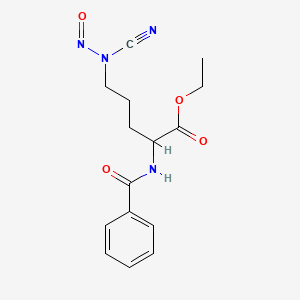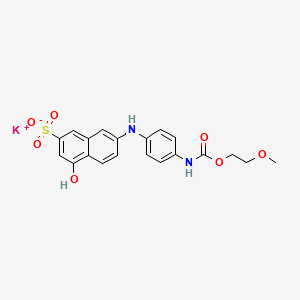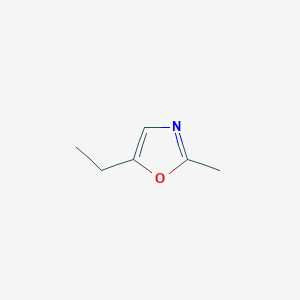
Valeric acid, 2-benzamido-5-(nitrosocyanamido)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Valeric acid, 2-benzamido-5-(nitrosocyanamido)-, ethyl ester is a complex organic compound with the molecular formula C15H18N4O4. This compound is known for its unique structure, which includes a valeric acid backbone with benzamido and nitrosocyanamido functional groups, and an ethyl ester moiety. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of valeric acid, 2-benzamido-5-(nitrosocyanamido)-, ethyl ester typically involves multiple steps. One common method starts with the reaction of benzoyl isothiocyanate with malononitrile in the presence of potassium hydroxide (KOH) and ethanol (EtOH). This is followed by alkylation with alkyl halides and subsequent reaction with hydrazine . Another approach involves the condensation of β-dicarbonyl compounds with amines under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
Valeric acid, 2-benzamido-5-(nitrosocyanamido)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitroso group can yield nitro compounds, while reduction can yield amines.
Applications De Recherche Scientifique
Valeric acid, 2-benzamido-5-(nitrosocyanamido)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of valeric acid, 2-benzamido-5-(nitrosocyanamido)-, ethyl ester involves its interaction with various molecular targets. The nitrosocyanamido group can interact with nucleophiles in biological systems, potentially inhibiting enzyme activity or modifying protein function. The benzamido group can participate in hydrogen bonding and other interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-benzamido-5-[cyano(nitroso)amino]pentanoate: Similar structure but different functional groups.
Ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: Contains a pyrimidine ring instead of the nitrosocyanamido group.
Uniqueness
Valeric acid, 2-benzamido-5-(nitrosocyanamido)-, ethyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
102584-91-8 |
|---|---|
Formule moléculaire |
C15H18N4O4 |
Poids moléculaire |
318.33 g/mol |
Nom IUPAC |
ethyl 2-benzamido-5-[cyano(nitroso)amino]pentanoate |
InChI |
InChI=1S/C15H18N4O4/c1-2-23-15(21)13(9-6-10-19(11-16)18-22)17-14(20)12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-10H2,1H3,(H,17,20) |
Clé InChI |
DOFHOPNPTKNUGY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCCN(C#N)N=O)NC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-[4-[2-[4-(2-Hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid](/img/structure/B12708873.png)


